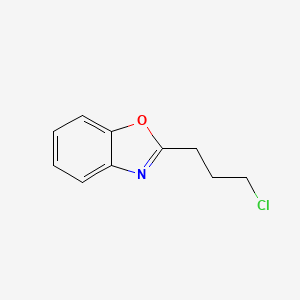

2-(3-Chloropropyl)-1,3-benzoxazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-chloropropyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCSSFGYRMYCFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51111-00-3 | |

| Record name | 2-(3-chloropropyl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In Vitro Biological Activity Profiling and Mechanistic Investigations of 2 3 Chloropropyl 1,3 Benzoxazole Derivatives

Antimicrobial Activity Studies

Benzoxazole (B165842) derivatives are recognized for their broad-spectrum antimicrobial capabilities, with their effectiveness influenced by substitutions at various positions on the benzoxazole core. mdpi.comnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 2-(3-chloropropyl)-1,3-benzoxazole derivatives has been evaluated against a variety of bacterial strains. Research has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The substitution at the 2- and 5-positions of the benzoxazole ring is a critical determinant of their antibacterial potency. mdpi.com

A study investigating a series of 2-arylbenzoxazole derivatives, which share a structural relationship with this compound, demonstrated notable antibacterial action. For instance, a derivative featuring a 4-(piperidinethoxy)phenyl unit at the 2-position showed significant activity against the Gram-negative bacterium Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and against the Gram-positive bacterium Enterococcus faecalis with an MIC of 0.5 μg/mL. mdpi.com Another derivative with an N,N-diethylethoxy substituent at the phenyl ring was also active against E. faecalis. mdpi.com

In a broader context, various 2-substituted benzoxazole derivatives have demonstrated potent antibacterial effects against strains like Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli. nih.govlongdom.org The evaluation of newly synthesized benzoxazole compounds, including those with a p-chloro-benzyl group, has confirmed their activity against both Gram-positive and Gram-negative bacteria. nih.gov The agar (B569324) diffusion method is a common technique used to screen the in vitro antibacterial potential of these compounds. nih.gov

Antifungal Potential Against Yeast and Mold Species

Derivatives of this compound have also been investigated for their antifungal properties. Studies have shown that certain benzoxazole derivatives exhibit significant activity against various fungal species, including yeasts like Candida albicans and molds such as Aspergillus niger. nih.govlongdom.org

For example, a series of newly synthesized 2-substituted benzoxazole derivatives were screened for their antifungal activity. nih.gov Among these, compounds with specific substitutions demonstrated notable efficacy against C. albicans and Aspergillus clavatus. nih.gov The antifungal activity of these derivatives is often compared to standard antifungal agents to assess their potency. researchgate.net

The structural features of the benzoxazole molecule, particularly the substituents, play a crucial role in determining the antifungal spectrum and potency. researchgate.net Research has shown that modifications at different positions of the 1,3-benzoxazol-2(3H)-one structure can lead to derivatives with significant activity against various yeast species. researchgate.net

Investigation of Mechanisms of Antimicrobial Action (e.g., Cell Wall Perturbation, Sterol Content Modulation)

The antimicrobial action of benzoxazole derivatives is believed to involve multiple mechanisms. One of the proposed mechanisms is the disruption of the bacterial cell wall, a critical structure for maintaining cell integrity. mdpi.com Another key target, particularly in fungi, is the modulation of sterol content, such as ergosterol (B1671047), which is an essential component of the fungal cell membrane. researchgate.net

Research into the mechanisms of action suggests that these compounds can cause alterations in the plasma membrane's integrity, leading to cell death. mdpi.com For instance, some antimicrobial compounds have been shown to cause cytoplasm agglutination and the formation of pores in cell wall membranes. mdpi.com In the context of antifungal activity, the inhibition of enzymes involved in ergosterol synthesis, such as CYP51, is a well-established mechanism for azole-based antifungals, a class of compounds that shares some structural similarities with benzoxazole derivatives. nih.gov

Furthermore, some benzoxazole derivatives have been identified as quorum sensing inhibitors. nih.gov By interfering with the communication systems that bacteria like Pseudomonas aeruginosa use to coordinate virulence factor production, these compounds can reduce pathogenicity without directly killing the bacteria. nih.gov This anti-virulence approach is a promising strategy to combat bacterial infections, potentially in combination with traditional antibiotics. nih.gov

Anticancer and Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of derivatives of this compound has been a significant focus of research, with numerous studies demonstrating their cytotoxic effects against various human cancer cell lines. mdpi.comresearchgate.netsciencecentral.inmdpi.com

Inhibition of Cancer Cell Proliferation (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Numerous studies have utilized this assay to evaluate the antiproliferative effects of this compound derivatives.

For instance, a study on a series of 2-cyclic amine-1,3-benzoxazoles and 3-[3-(cyclic amino)propyl]-1,3-benzoxazol-2(3H)-ones, which are structurally related to the parent compound, revealed dose-dependent inhibition of cancer cell proliferation. researchgate.net These compounds were particularly effective against human breast cancer (MCF-7) and lung cancer (A549) cell lines. researchgate.net Another study reported that newly synthesized benzoxazole derivatives displayed promising anticancer activity against a panel of human cancer cell lines, with some derivatives showing enhanced activity compared to the reference drug, etoposide. mdpi.com The substitution at the 5-position of the benzoxazole ring and at the 2-position with aryl substituents has been shown to enhance antiproliferative activity. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest Analysis

Beyond inhibiting proliferation, certain benzoxazole derivatives have been shown to induce programmed cell death, or apoptosis, and cause cell cycle arrest in cancer cells.

One study found that a benzoxazole derivative, K313, induced moderate cell cycle arrest at the G0/G1 phase and mediated cell apoptosis in human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. nih.govnih.gov This apoptotic induction was associated with the activation of caspase-9 and caspase-3, and a decrease in mitochondrial membrane potential. nih.gov

Further research on other benzoxazole derivatives has demonstrated their ability to cause cell cycle arrest at the G2/M phase and induce apoptosis in breast cancer cells. nih.gov This was evidenced by an overexpression of caspase-9 and high annexin (B1180172) V binding affinity. nih.gov These findings suggest that the anticancer activity of these compounds is, at least in part, due to their ability to trigger the intrinsic apoptotic pathway. nih.govnih.gov

Targeting Specific Oncogenic Pathways (e.g., VEGFR-2 Inhibition)

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key players in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. semanticscholar.org Consequently, inhibiting VEGFRs, particularly VEGFR-2, has emerged as a promising strategy in cancer therapy. semanticscholar.org A number of novel this compound derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. semanticscholar.orgnih.govnih.gov

In vitro studies have demonstrated the potent anti-proliferative activity of these derivatives against various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). nih.govnih.gov The inhibitory effect on VEGFR-2 is a key mechanism behind this anticancer activity. For instance, certain benzoxazole derivatives have shown significant VEGFR-2 inhibition, with IC50 values in the nanomolar range, comparable to the established inhibitor sorafenib. semanticscholar.orgnih.gov

One study identified a series of benzoxazole derivatives, with compounds 14o , 14l , and 14b exhibiting the highest activities, reducing VEGFR-2 protein concentrations to 586.3, 636.2, and 705.7 pg/ml, respectively. nih.gov Another investigation highlighted compound 12l as a potent VEGFR-2 inhibitor with an IC50 of 97.38 nM. nih.govsemanticscholar.org This compound also induced apoptosis in HepG2 cells and arrested the cell cycle at the Pre-G1 and G1 phases. nih.govsemanticscholar.org The pro-apoptotic effect was further evidenced by a significant increase in the levels of caspase-3 and BAX, and a reduction in Bcl-2 levels. nih.govsemanticscholar.org

The anti-angiogenic properties of these derivatives have also been confirmed through wound healing migration assays using Human Umbilical Vascular Endothelial Cells (HUVECs), where they effectively reduced cell proliferation and migration. semanticscholar.org These findings underscore the potential of this compound derivatives as a scaffold for developing novel and effective anti-cancer agents targeting VEGFR-2.

| Compound | Target | Activity | Cell Line | Reference |

|---|---|---|---|---|

| 14o | VEGFR-2 | 586.3 pg/ml | - | nih.gov |

| 14l | VEGFR-2 | 636.2 pg/ml | - | nih.gov |

| 14b | VEGFR-2 | 705.7 pg/ml | - | nih.gov |

| 12l | VEGFR-2 | IC50 = 97.38 nM | HepG2, MCF-7 | nih.govsemanticscholar.org |

Anti-inflammatory Activity and Related Biological Pathways

Inflammation is a complex biological response implicated in a wide range of diseases. Benzoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govgoogle.com COX-1 and COX-2 are the two isoforms of this enzyme, with the anti-inflammatory effects largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with undesirable gastrointestinal side effects. nih.gov

Several studies have focused on developing 2-substituted benzoxazole derivatives as selective COX-2 inhibitors. nih.govcornell.edu In vitro COX inhibition assays have revealed that many of these compounds exhibit potent and selective inhibitory activity against COX-2. cornell.edu For example, a series of 3,4-dimethoxyphenyl substituted benzoxazole derivatives were synthesized and evaluated, with several compounds showing significant COX-2 inhibitory activity and selectivity over COX-1. cornell.edu Compound 13d from this series was particularly potent, with a COX-2 IC50 value of 0.04 µM. cornell.edu

Another important target in the inflammatory cascade is Myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that senses lipopolysaccharide (LPS). nih.govresearchgate.net A series of benzoxazolone derivatives were synthesized and found to exhibit anti-inflammatory activity by inhibiting IL-6 production. nih.govresearchgate.net Compounds 3c , 3d , and 3g were the most active, with IC50 values of 10.14, 5.43, and 5.09 μM, respectively. nih.gov Further investigation revealed that these compounds competitively bind to the MD2 protein, with compound 3g showing a direct interaction with a dissociation constant of 1.52 x 10⁻⁶ mol L⁻¹. nih.gov

The anti-inflammatory potential of benzoxazole derivatives is also linked to their antioxidant properties. Some derivatives have shown potent free radical scavenging activity in DPPH assays, suggesting a dual role in combating inflammation. bohrium.cominnovareacademics.in

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 13d | COX-2 | 0.04 µM | cornell.edu |

| 3c | IL-6 | 10.14 µM | nih.gov |

| 3d | IL-6 | 5.43 µM | nih.gov |

| 3g | IL-6 | 5.09 µM | nih.gov |

Exploration of Other In Vitro Biological Activities (e.g., Antiviral, Anticonvulsant, Antidepressant, Antitubercular)

The therapeutic potential of this compound derivatives extends beyond anticancer and anti-inflammatory applications. These compounds have been investigated for a variety of other in vitro biological activities.

Antiviral Activity: Certain benzoxazole derivatives have shown promising antiviral activity. For example, some derivatives have been found to be active against the Tobacco Mosaic Virus (TMV), with compound X17 exhibiting curative and protective EC50 values of 127.6 and 101.2 μg/mL, respectively, which are superior to the commercial antiviral agent ningnanmycin. nih.gov The mechanism of action is believed to involve binding to the TMV coat protein, thereby inhibiting viral assembly and replication. nih.gov Additionally, some benzoxazole derivatives have shown moderate activity against HIV-1. nih.gov

Anticonvulsant Activity: Several studies have reported the anticonvulsant properties of benzoxazole derivatives. nih.govnih.govscispace.combenthamdirect.com These compounds have been evaluated using models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests. nih.govbenthamdirect.com Compound 5f , a benzoxazole derivative containing a 1,2,4-triazolone moiety, was identified as a potent anticonvulsant in the MES model with an ED50 of 22.0 mg/kg. nih.gov Its mechanism is thought to involve the modulation of GABAergic neurotransmission. nih.gov

Antidepressant Activity: While less explored, some benzoxazole derivatives have been investigated for their potential antidepressant effects. The structural similarity of some derivatives to known antidepressant drugs suggests that this is a promising area for future research.

Antitubercular Activity: Benzoxazole derivatives have also demonstrated significant in vitro activity against Mycobacterium tuberculosis. nih.gov A series of 2-benzylsulfanyl derivatives of benzoxazole were found to be active against both sensitive and multidrug-resistant strains of M. tuberculosis, as well as non-tuberculous mycobacteria. nih.gov The dinitro derivatives were particularly potent, highlighting their potential as lead compounds for the development of new antitubercular agents. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective drug candidates. scispace.combenthamdirect.commdpi.com

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzoxazole ring and the 2-position.

Substituents on the Benzoxazole Ring:

Position 5: Substitution at the 5-position of the benzoxazole ring with electron-withdrawing groups like chlorine or a nitro group has been shown to enhance antiproliferative and antimicrobial activities. mdpi.commdpi.com For example, 5-chloro substituted benzoxazoles often exhibit superior anticancer activity. mdpi.com In the context of anticonvulsant activity, the introduction of a halogen at the 5-position increased activity but also neurotoxicity. nih.gov

Position 2: The substituent at the 2-position plays a critical role in determining the biological profile. A wide variety of groups have been introduced at this position, leading to diverse activities. For instance, the presence of a phenyl ring at the 2-position is a common feature in many active derivatives. nih.gov The introduction of a methylene (B1212753) bridge at the 2-position has been observed to decrease cytotoxic activity. nih.gov

Substituents on the 2-Phenyl Ring: For derivatives containing a 2-phenyl group, the substitution pattern on this ring is also important. Electron-withdrawing groups at the ortho and para positions of the phenyl ring have been associated with improved anti-proliferative activity. researchgate.net

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key pharmacophoric features have been identified for different biological activities.

For Anticancer (VEGFR-2 Inhibition) Activity:

A hydrogen bond donor/acceptor unit.

A hydrophobic aromatic ring system (the benzoxazole core).

An additional hydrogen bond acceptor.

A linker region (the 3-chloropropyl chain) that correctly orients the molecule within the binding site.

For Anti-inflammatory (COX-2 Inhibition) Activity:

The benzoxazole scaffold acts as a central core.

Specific substitutions on the benzoxazole and the 2-position are crucial for selective binding to the COX-2 active site. For example, the presence of a sulfonamide or a methylsulfonyl group on a 2-phenyl ring is a common feature in many selective COX-2 inhibitors.

For Anticonvulsant Activity:

A hydrophobic aryl ring.

An electron-donating group.

A hydrogen-bonding domain.

A distal aryl ring with a halogen substituent. benthamdirect.com

The systematic exploration of these SAR and pharmacophoric features is essential for the rational design of new this compound derivatives with enhanced and specific biological activities.

Advanced Mechanistic Insights and Biological Target Elucidation

Enzyme Inhibition Assays and Kinetics

No specific enzyme inhibition assays or kinetic studies for 2-(3-Chloropropyl)-1,3-benzoxazole have been reported in the available scientific literature.

Receptor Binding Studies and Ligand-Target Specificity

There are no available receptor binding studies detailing the affinity or specificity of this compound to any biological receptors.

Cellular Pathway Modulation and Molecular Signaling Analysis

Information regarding the effects of this compound on cellular pathways or molecular signaling is not documented in accessible research.

Proteomic and Metabolomic Approaches to Identify Affected Biological Systems

No proteomic or metabolomic studies have been published that analyze the biological impact of this compound.

Future Directions and Emerging Research Avenues for 2 3 Chloropropyl 1,3 Benzoxazole in Chemical Biology

Development as Chemical Probes for Biological Systems

The benzoxazole (B165842) scaffold is a well-established fluorophore, and its derivatives are known for their promising photophysical properties, including intense absorption and emission, and significant fluorescence enhancement upon binding to biological targets. periodikos.com.br This intrinsic fluorescence makes 2-(3-Chloropropyl)-1,3-benzoxazole a prime candidate for development as a chemical probe. periodikos.com.br The reactive chloropropyl group can act as a covalent linker to biomolecules of interest, such as proteins or nucleic acids. Once attached, the benzoxazole moiety can serve as a fluorescent reporter, allowing researchers to visualize and track these molecules within living systems.

Future research will likely focus on synthesizing a library of probes based on this compound for specific biological applications. By modifying the benzoxazole ring or the linker, these probes can be tailored for enhanced properties like improved quantum yield, photostability, and specific targeting. For instance, the development of benzoxazole-based fluorescent DNA probes is an area of active investigation. periodikos.com.br

Integration into Complex Molecular Architectures and Functional Materials

The bifunctional nature of this compound, with its aromatic, heterocyclic core and a reactive alkyl halide side chain, makes it a valuable building block for the synthesis of more complex molecules and functional materials. wikipedia.org The benzoxazole unit can be incorporated into larger conjugated systems for applications in materials science, such as organic light-emitting diodes (OLEDs) or chemosensors. medcraveonline.commdpi.com

The chloropropyl side chain provides a convenient handle for polymerization or for grafting the molecule onto surfaces and nanoparticles. This could lead to the creation of novel functional materials with tailored optical and electronic properties. For example, benzoxazole derivatives have been explored as optical brighteners and are key components in engineering plastics. medcraveonline.com Research in this area could lead to the development of advanced materials with applications ranging from bio-imaging to electronics.

Exploration of Novel Bio-orthogonal Reaction Chemistries with the Chloropropyl Moiety

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The development of new bio-orthogonal reactions is a rapidly growing field in chemical biology. rsc.org The chloropropyl group on this compound offers a potential avenue for the development of novel bio-orthogonal ligation strategies.

While reactions involving alkyl halides are not as common in bio-orthogonal chemistry as "click chemistry" reactions, there is potential for the development of selective transformations under biologically compatible conditions. wikipedia.org For instance, research into the aqueous cross-coupling of allyl sulfides with substrates like chloropropyl thiol suggests that reactions involving such moieties can be adapted for biological environments. researchgate.net Future work could focus on designing specific reaction partners for the chloropropyl group that are absent in biological systems, thus enabling the selective labeling of biomolecules that have been pre-functionalized with this group. This would expand the toolkit of bio-orthogonal reactions available to researchers for studying complex biological processes. nih.govethz.ch

Computational Design and Predictive Modeling for Enhanced Activity and Specificity

Computational methods, such as Density Functional Theory (DFT) and molecular docking, are powerful tools for predicting the properties and biological activity of molecules. nih.govscispace.com These approaches can be applied to this compound and its derivatives to guide the design of new compounds with enhanced activity and specificity.

For example, DFT calculations can be used to predict the photophysical properties of new fluorescent probes, helping to prioritize synthetic targets. Molecular docking simulations can predict how these molecules will interact with specific biological targets, such as enzymes or receptors. nih.gov This can aid in the design of more potent and selective inhibitors or labeling agents. By combining computational modeling with experimental validation, researchers can accelerate the development of new tools and therapeutics based on the this compound scaffold. This approach has been successfully used to study other benzoxazole derivatives for various applications, including their potential as antimicrobial and anticancer agents. nih.govresearchgate.net

常见问题

What are the standard synthetic methodologies for 2-(3-chloropropyl)-1,3-benzoxazole, and how are intermediates characterized?

Basic Research Focus

A two-step synthesis is commonly employed: (1) condensation of 2-aminophenol derivatives with aldehydes to form imine intermediates, and (2) oxidative cyclization using catalysts like titanium-supported nano-silica to yield the benzoxazole core . Key intermediates are characterized via FT-IR (to confirm imine C=N stretches at ~1600–1650 cm⁻¹), ¹H/¹³C NMR (to verify substituent integration and coupling patterns), and elemental analysis (for purity validation) . Final products are further confirmed via X-ray crystallography to resolve bond angles and torsional strain in the benzoxazole ring .

How can reaction conditions be optimized to improve yield and purity of this compound?

Advanced Research Focus

Variables include catalyst loading (e.g., nano-TiCl₄·SiO₂ at 5–10 mol%), solvent polarity (ethanol vs. acetonitrile), and temperature (60–80°C for cyclization). Reaction monitoring via TLC or HPLC ensures minimal byproduct formation. For example, yields >85% are achieved with ethanol as a green solvent and 8 mol% catalyst . Post-synthesis, recrystallization in ethyl acetate/hexane mixtures enhances purity (>98%) .

What methodological approaches are used to evaluate the antifungal activity of this compound derivatives?

Advanced Research Focus

Antifungal screening follows CLSI guidelines using broth microdilution assays. Minimum inhibitory concentrations (MICs) are determined against Candida spp. and Aspergillus strains. For SAR analysis, substituents like the 3-chloropropyl group are linked to enhanced membrane permeability, as seen in derivatives with MICs ≤8 µg/mL against C. albicans . Synergy studies with fluconazole (fractional inhibitory concentration index <0.5) can identify combinatorial effects .

How can researchers address purity challenges in this compound synthesis?

Basic Research Focus

Common impurities include unreacted 2-aminophenol or chloropropyl byproducts. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Elemental analysis (C, H, N within ±0.4% theoretical values) and differential scanning calorimetry (sharp melting point >150°C) further confirm crystallinity .

What advanced techniques resolve structural ambiguities in benzoxazole derivatives?

Advanced Research Focus

Ambiguous NMR signals (e.g., overlapping aromatic protons) are resolved using 2D techniques like COSY and HSQC. For example, HSQC correlates ¹H signals with ¹³C shifts to assign C-Cl and C-N coupling in the chloropropyl chain . Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties, aiding in crystallographic refinement .

How should researchers analyze contradictory bioactivity data across studies?

Advanced Research Focus

Contradictions may arise from assay variability (e.g., microdilution vs. disk diffusion) or compound purity. Replicate studies under standardized CLSI conditions are critical. For instance, discrepancies in MICs for Aspergillus spp. require verifying fungal viability via ATP-bioluminescence assays . Statistical tools like ANOVA (p<0.05) identify significant differences in potency.

What computational strategies predict the electronic properties of this compound?

Advanced Research Focus

DFT simulations (e.g., Gaussian 09) model HOMO-LUMO gaps to assess reactivity. The chloropropyl group reduces the bandgap by 0.3–0.5 eV compared to unsubstituted benzoxazole, enhancing electrophilic interactions . Molecular docking (AutoDock Vina) predicts binding to fungal CYP51 (ΔG ≈ −9.2 kcal/mol), guiding rational drug design .

How do pH and temperature affect the stability of this compound?

Basic Research Focus

Stability is assessed via accelerated degradation studies:

- pH 1–13 : Degradation <10% at pH 7.4 (37°C, 24 hrs) but >50% at pH <2 due to imine bond hydrolysis .

- Thermal stress : TGA shows decomposition onset at 180°C, with DSC confirming endothermic peaks .

Storage recommendations: desiccated at −20°C in amber vials to prevent photodegradation .

What substituent modifications enhance the bioactivity of this compound?

Advanced Research Focus

SAR studies show:

- Electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position improve antifungal potency (MIC reduction by 4-fold) .

- Polar side chains (e.g., hydroxylpropyl) increase solubility but reduce logP (from 2.6 to 1.8), impacting membrane penetration .

Combinatorial libraries synthesized via Ugi reactions can screen >100 analogs for optimized properties .

What green chemistry principles apply to benzoxazole synthesis?

Advanced Research Focus

Metrics include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。